molecular formula C21H22ClN3O2 B2434614 Nrf2-IN-1

Nrf2-IN-1

Cat. No.: B2434614
M. Wt: 383.9 g/mol
InChI Key: ZFDMUUNGVLREEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nrf2-IN-1 is a small molecule inhibitor that targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This compound is used in scientific research to study the inhibition of the Nrf2 pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Scientific Research Applications

Nrf2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used to study the inhibition of the Nrf2 pathway and its effects on cellular redox homeostasis.

    Biology: Investigates the role of Nrf2 in cellular protection against oxidative stress and its involvement in various biological processes.

    Medicine: Explores the potential therapeutic applications of Nrf2 inhibition in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway .

Mechanism of Action

Nrf2-IN-1 inhibits the activity of Nrf2, a transcription factor that regulates the cellular defense against toxic and oxidative insults. This inhibition leads to increased apoptosis in AML cells . This compound treatment reduces both B-cell lymphoma-2 (Bcl-2) expression and Bcl-2/Bcl-2-associated X protein (Bax) ratio, indicating that this compound induced apoptosis, at least in part, via mitochondrial-dependent signaling .

Future Directions

Research on the Keap1-Nrf2 signaling pathway has become increasingly in-depth and detailed. Therefore, it is of great significance for cancer prevention and treatment to explore the molecular mechanism of the occurrence and development of this pathway . A better understanding of the roles of the NRF2 pathway in cancer stem cells will allow us to develop a novel therapeutic approach to control tumor relapse after therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include bromoacetonitrile, potassium carbonate, and sodium azide .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Nrf2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Nrf2-IN-1 is compared with other similar compounds that target the Nrf2 pathway, such as:

This compound is unique in its specific inhibition of the Nrf2 pathway, making it a valuable tool for studying the role of Nrf2 in various diseases and for developing potential therapeutic strategies .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-5-(4-chlorophenyl)-N-hydroxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-21(2,3)16-8-4-14(5-9-16)13-25-19(20(26)24-27)12-18(23-25)15-6-10-17(22)11-7-15/h4-12,27H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDMUUNGVLREEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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